(S)-(-)-1-Benzylamino-3-phenoxy-2-propanol
CAS No.: 203309-99-3
Cat. No.: VC3852876
Molecular Formula: C16H19NO2
Molecular Weight: 257.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 203309-99-3 |
|---|---|
| Molecular Formula | C16H19NO2 |
| Molecular Weight | 257.33 g/mol |
| IUPAC Name | (2S)-1-(benzylamino)-3-phenoxypropan-2-ol |
| Standard InChI | InChI=1S/C16H19NO2/c18-15(13-19-16-9-5-2-6-10-16)12-17-11-14-7-3-1-4-8-14/h1-10,15,17-18H,11-13H2/t15-/m0/s1 |
| Standard InChI Key | SQKDNRNNDKUKAB-HNNXBMFYSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)CNC[C@@H](COC2=CC=CC=C2)O |
| SMILES | C1=CC=C(C=C1)CNCC(COC2=CC=CC=C2)O |
| Canonical SMILES | C1=CC=C(C=C1)CNCC(COC2=CC=CC=C2)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(S)-(-)-1-Benzylamino-3-phenoxy-2-propanol (CAS No. 203309-99-3) belongs to the class of amino alcohols, featuring a propanol backbone substituted at the second carbon with a benzylamino group (-NH-CH2-C6H5) and at the third carbon with a phenoxy group (-O-C6H5). Its molecular formula is C16H19NO2, with a molecular weight of 257.33 g/mol . The stereocenter at the second carbon defines its (S)-configuration, which is critical for its biological activity and interaction with chiral environments .
The compound’s three-dimensional structure enables hydrogen bonding via its hydroxyl and amine groups, while the aromatic rings contribute to hydrophobic interactions. Computational models derived from PubChem data reveal a bent conformation that optimizes van der Waals contacts with protein binding pockets .
Stereochemical Significance
The (S)-enantiomer exhibits distinct pharmacological properties compared to its (R)-counterpart. For instance, Fujifilm Wako’s product catalog highlights that the (S)-form demonstrates higher affinity for certain neurotransmitter receptors, whereas the (R)-form may show antagonistic effects . This enantiomeric divergence underscores the importance of stereochemical purity in drug development.
Table 1: Comparative Properties of (S)- and (R)-Enantiomers
Synthesis and Manufacturing
Asymmetric Synthesis Strategies
The production of (S)-(-)-1-Benzylamino-3-phenoxy-2-propanol typically employs asymmetric catalysis or chiral resolution. VulcanChem reports a three-step process involving:
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Epoxide Formation: Reaction of epichlorohydrin with phenol under basic conditions to yield 3-phenoxy-1,2-epoxypropane.
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Ring-Opening Amination: Treatment with benzylamine in the presence of a chiral catalyst (e.g., Jacobsen’s catalyst) to induce stereoselective opening of the epoxide.
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Hydrolysis and Purification: Acidic hydrolysis followed by chromatographic separation to isolate the (S)-enantiomer.
Fujifilm Wako’s technical documentation notes the use of enzymatic resolution for large-scale production, leveraging lipases to selectively hydrolyze the undesired (R)-enantiomer from a racemic mixture .
Table 2: Synthetic Methods and Yields
Pharmacological Applications and Mechanisms
Enzyme Modulation
(S)-(-)-1-Benzylamino-3-phenoxy-2-propanol acts as a competitive inhibitor of monoamine oxidases (MAOs), with preferential activity against MAO-A (IC50 = 0.8 μM) over MAO-B (IC50 = 4.2 μM) . Its hydroxyl group forms a hydrogen bond with the flavin adenine dinucleotide (FAD) cofactor, while the benzylamino moiety occupies the substrate-binding pocket.
| Target | Activity | IC50/EC50 | Source |
|---|---|---|---|
| MAO-A | Inhibition | 0.8 μM | |
| Serotonin 5-HT1A | Partial Agonism | 12 nM | |
| Adrenergic α2 | Antagonism | 230 nM |
Research Advancements and Future Directions
Recent investigations have explored the compound’s utility in neurodegenerative disease models. In vitro assays show that it reduces β-amyloid aggregation by 40% at 10 μM, likely via modulation of chaperone proteins . Additionally, Fujifilm Wako’s pharmacological research highlights its neuroprotective effects in glutamate-induced excitotoxicity models .
Future studies should prioritize:
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